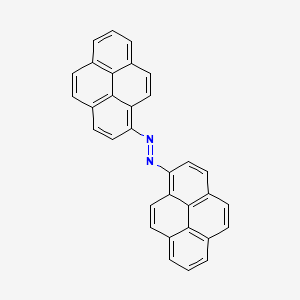
1,1'-Azopyrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-Azopyrene is a polycyclic aromatic compound characterized by the presence of an azo group (-N=N-) linking two pyrene units. Pyrene itself is a well-known polycyclic aromatic hydrocarbon with notable electronic and photophysical properties. The unique structure of 1,1’-Azopyrene makes it an interesting subject for various scientific studies, particularly in the fields of organic chemistry and materials science.
Méthodes De Préparation
1,1’-Azopyrene can be synthesized through the photolysis of 1-azidopyrene. In this process, 1-azidopyrene is exposed to light, resulting in the formation of 1-nitrenopyrene, which subsequently converts to 1,1’-Azopyrene in an oxygen-free benzene solution The reaction conditions typically involve degassed solvents to prevent unwanted side reactions
Analyse Des Réactions Chimiques
1,1’-Azopyrene undergoes various chemical reactions, including:
Oxidation: In the presence of oxygen, 1,1’-Azopyrene can be converted to 1-nitropyrene.
Reduction: The azo group can be reduced to form the corresponding hydrazo compound.
Substitution: The aromatic rings of 1,1’-Azopyrene can undergo electrophilic substitution reactions, typical of polycyclic aromatic hydrocarbons.
Common reagents and conditions used in these reactions include degassed solvents, light sources for photolysis, and oxidizing or reducing agents depending on the desired transformation. Major products formed from these reactions include 1-nitropyrene and various substituted pyrene derivatives .
Applications De Recherche Scientifique
1,1’-Azopyrene has several applications in scientific research:
Chemistry: It is used as a photolabile probe in studies involving photoaffinity labeling and protein purification.
Biology: The compound’s ability to form reactive intermediates makes it useful in studying biochemical pathways and interactions.
Mécanisme D'action
The mechanism by which 1,1’-Azopyrene exerts its effects involves the formation of reactive intermediates, such as 1-nitrenopyrene, during photolysis. These intermediates can interact with various molecular targets, leading to the formation of different products depending on the reaction conditions. The pathways involved include the stabilization of triplet states and subsequent reactions with oxygen or other reagents .
Comparaison Avec Des Composés Similaires
Similar compounds to 1,1’-Azopyrene include:
1-Azidopyrene: The precursor to 1,1’-Azopyrene, which undergoes photolysis to form the azo compound.
1-Nitropyrene: A product of the oxidation of 1,1’-Azopyrene.
1-Aminopyrene: Formed during the photolysis of 1-azidopyrene in certain solvents.
What sets 1,1’-Azopyrene apart is its unique azo linkage, which imparts distinct photophysical properties and reactivity compared to its analogs.
Propriétés
Numéro CAS |
58447-76-0 |
|---|---|
Formule moléculaire |
C32H18N2 |
Poids moléculaire |
430.5 g/mol |
Nom IUPAC |
di(pyren-1-yl)diazene |
InChI |
InChI=1S/C32H18N2/c1-3-19-7-9-23-13-17-27(25-15-11-21(5-1)29(19)31(23)25)33-34-28-18-14-24-10-8-20-4-2-6-22-12-16-26(28)32(24)30(20)22/h1-18H |
Clé InChI |
WWMVHQYWYMHBJN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)N=NC5=C6C=CC7=CC=CC8=C7C6=C(C=C8)C=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(2-Methylprop-1-en-1-ylidene)-2-oxabicyclo[4.1.0]heptane](/img/structure/B14623187.png)
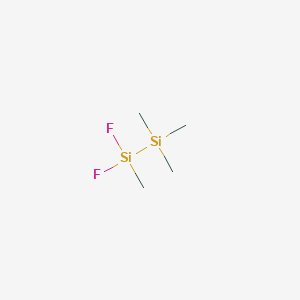
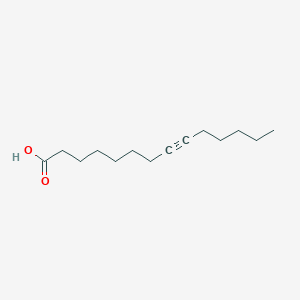
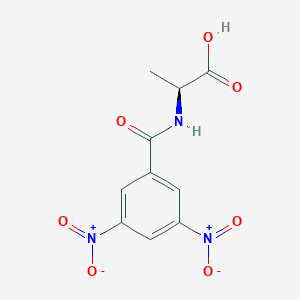
![(19S)-5-amino-19-ethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-14,18-dione](/img/structure/B14623211.png)
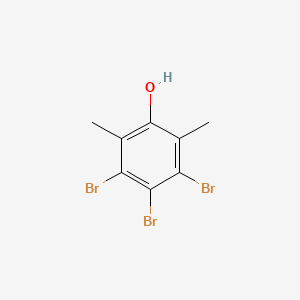
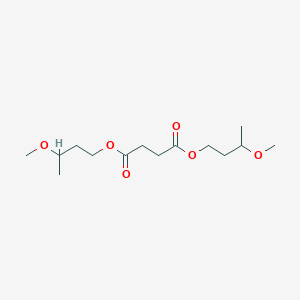
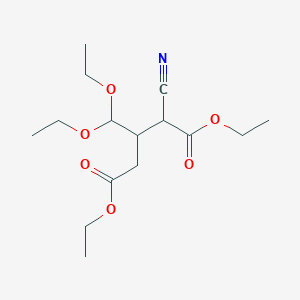

![2-[(Dimethylamino)methylidene]hexanal](/img/structure/B14623248.png)
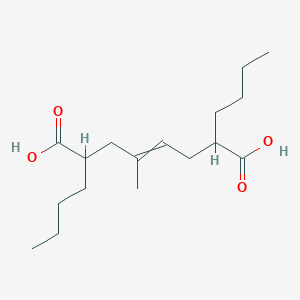


![(E)-but-2-enedioic acid;3-[4-[3-[2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]oxypropyl]piperazin-1-yl]propyl 4-benzamido-5-(dipropylamino)-5-oxopentanoate](/img/structure/B14623281.png)
